

Onpg-13C: A Technical Guide to its Mechanism and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrophenyl β -D-galactopyranoside- 13 C (Onpg- 13 C), a stable isotope-labeled substrate critical for sensitive and precise measurement of β -galactosidase activity. This document details its mechanism of action, applications, experimental protocols, and relevant quantitative data, serving as a vital resource for researchers in molecular biology, microbiology, and drug development.

Introduction to Onpg-13C

Onpg-¹³C is the ¹³C labeled version of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG).[1][2] ONPG is a synthetic, colorless compound structurally similar to lactose, the natural substrate for the enzyme β-galactosidase.[3][4][5] The incorporation of a stable ¹³C isotope into the ONPG molecule allows for its use in applications where differentiation from its unlabeled counterpart is necessary, such as in mass spectrometry-based assays or metabolic flux analysis.[1] While Onpg-¹³C functions identically to ONPG in enzymatic assays, its key advantage lies in its utility as an internal standard for precise quantification.[1]

Mechanism of Action

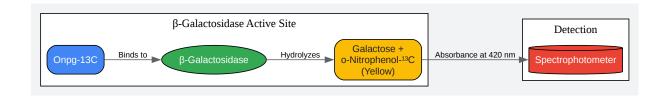
The fundamental mechanism of action of Onpg- 13 C is centered on its role as a chromogenic substrate for β -galactosidase. The enzyme, encoded by the lacZ gene in E. coli, catalyzes the hydrolysis of the β -glycosidic bond in lactose and analogous substrates.[3]



The process unfolds in a single enzymatic step:

- Binding: Onpg- 13 C binds to the active site of the β -galactosidase enzyme.
- Hydrolysis: The enzyme cleaves the glycosidic bond in Onpg-13C.
- Product Release: The hydrolysis reaction yields two products: galactose and orthonitrophenol (ONP).[3][5][6]

The resulting ortho-nitrophenol is a yellow-colored compound with a maximum absorbance at a wavelength of 420 nm.[3][7] The intensity of the yellow color is directly proportional to the amount of ortho-nitrophenol produced, which in turn corresponds to the activity of the β -galactosidase enzyme.[3] This colorimetric change provides a simple and effective method for quantifying enzyme activity.[3][5][8]



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Caption: Enzymatic cleavage of Onpg-13C by β-galactosidase.

Applications in Research and Development

While ONPG is widely used as a reporter in various molecular biology applications, the ¹³C labeled version, Onpg-¹³C, is particularly valuable for:

Internal Standards in Mass Spectrometry: In complex biological samples, Onpg-13C can be
used as an internal standard for the accurate quantification of unlabeled ONPG or other
analytes. Its identical chemical properties ensure co-elution in chromatography, while its
distinct mass allows for separate detection.



- Metabolic Flux Analysis (MFA): Stable isotope tracers like Onpg-¹³C are instrumental in MFA studies to track the flow of metabolites through cellular pathways.
- Therapeutic Drug Monitoring (TDM): Stable isotope-labeled compounds are frequently employed in TDM to improve the accuracy of drug concentration measurements in patient samples.[1]

Quantitative Data

The kinetic parameters of β -galactosidase can be determined using ONPG as a substrate. These values are expected to be virtually identical for Onpg-13C. The Michaelis-Menten constants (Km) and turnover numbers (kcat) provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Enzyme Source	Substrate	Km (mM)	kcat (s ⁻¹)	kcat/Km (s ⁻¹ mM ⁻¹)	Reference
Thermostable β- galactosidase (Gal308)	ONPG	2.7 ± 0.3	464.7 ± 7.8	172.1	[8]
Thermostable β- galactosidase (Gal308)	Lactose	7.1 ± 0.8	264.2 ± 2.1	37.2	[8]
Purified β- galactosidase	ONPG	0.24	Not Specified	Not Specified	[7]

Table 1: Representative Kinetic Parameters for β -galactosidase with ONPG and Lactose.

Experimental Protocols

The following is a generalized protocol for a β -galactosidase activity assay using ONPG (applicable to Onpg- 13 C). Specific conditions such as incubation time and temperature may need to be optimized depending on the enzyme source and experimental goals.



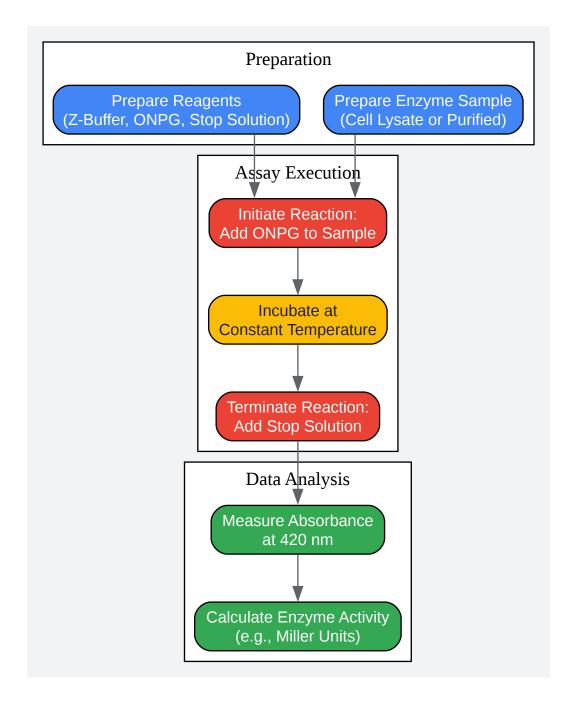
Reagents and Preparation

- Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.
- ONPG Solution: 4 mg/mL ONPG in Z-Buffer.
- Reaction Stop Solution: 1 M Na₂CO₃.
- Cell Lysate or Purified Enzyme: The sample containing β-galactosidase.

Assay Procedure

- Sample Preparation: Prepare cell lysates or dilute the purified enzyme to the desired concentration in Z-Buffer.
- Reaction Initiation: In a microtiter plate or microcentrifuge tubes, combine the enzyme sample with pre-warmed Z-Buffer. Add the ONPG solution to start the reaction.
- Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C). The incubation time will vary depending on the enzyme activity.
- Reaction Termination: Stop the reaction by adding the 1 M Na₂CO₃ solution. This will raise
 the pH and inactivate the enzyme.
- Data Acquisition: Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.
- Calculation: Calculate the enzyme activity, often expressed in Miller units, which normalizes the absorbance reading to the reaction time, cell density, and volume of the culture used.





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Caption: A typical workflow for a β -galactosidase assay using ONPG.

Conclusion

Onpg- 13 C is a specialized tool for the precise and sensitive detection of β -galactosidase activity. While its fundamental mechanism of action is identical to its unlabeled counterpart, its utility as a stable isotope-labeled standard makes it invaluable for quantitative studies in complex



biological systems. This guide provides the foundational knowledge for researchers to effectively incorporate Onpg-13C into their experimental designs, contributing to advancements in various fields of life sciences and drug development.

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